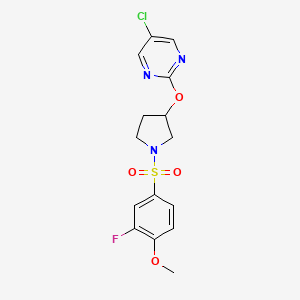

5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a pyrrolidin-3-yloxy group. This pyrrolidine moiety is further modified by a sulfonyl linkage to a 3-fluoro-4-methoxyphenyl ring.

Properties

IUPAC Name |

5-chloro-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O4S/c1-23-14-3-2-12(6-13(14)17)25(21,22)20-5-4-11(9-20)24-15-18-7-10(16)8-19-15/h2-3,6-8,11H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXFYIJRPAVDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesizing methodologies, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a pyrrolidine moiety linked through an ether bond. The presence of a sulfonyl group enhances its biological activity, making it a candidate for further pharmacological evaluation.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been shown to possess notable antibacterial effects against various strains, including resistant bacteria. A study demonstrated that compounds bearing the sulfamoyl functionality exhibited substantial antibacterial action, leading to the synthesis of new derivatives for enhanced efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions such as Alzheimer's disease, while urease inhibitors can help manage urinary tract infections. Compounds similar to this compound showed promising results in inhibiting these enzymes, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied. Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines. For example, certain pyrimidine derivatives inhibited cell proliferation and induced apoptosis in cancer cells. Given the structural attributes of this compound, it is hypothesized that it may also possess anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antibacterial Studies : A series of piperidine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperidine ring significantly enhanced antibacterial potency .

- Enzyme Inhibition : Research focused on the enzyme inhibitory effects of sulfonamide derivatives revealed that modifications in the sulfonyl group could lead to improved AChE inhibition, which is critical for developing treatments for neurodegenerative diseases .

- Anticancer Activity : A recent study highlighted the anticancer effects of pyrimidine derivatives against breast cancer cell lines, showing IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit notable antibacterial properties. For instance:

- Mechanism : The antibacterial action often involves enzyme inhibition or disruption of bacterial cell wall synthesis.

- Target Pathogens : Studies have shown activity against strains such as Salmonella typhi and Bacillus subtilis.

Anti-inflammatory Properties

Compounds with sulfonamide groups are recognized for their anti-inflammatory effects:

- COX Inhibition : These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Research Findings : In vivo studies have demonstrated significant reductions in edema in animal models, comparable to established anti-inflammatory drugs like diclofenac.

Anticancer Potential

The anticancer activity of this compound class has been explored extensively:

- Mechanisms of Action : Similar derivatives have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Cytotoxicity Assays : Selected derivatives exhibited substantial growth inhibition in various cancer cell lines, with IC50 values in the low micromolar range.

Enzyme Inhibition

Beyond antibacterial and anti-inflammatory activities, this compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease:

- Relevance : These activities are particularly pertinent for developing treatments for neurodegenerative diseases and urinary tract infections.

Antibacterial Screening

A study on synthesized compounds containing the pyrimidine structure revealed varying degrees of antibacterial activity against specific pathogens. Enhanced efficacy was observed with structural modifications.

Anti-inflammatory Evaluation

In vivo studies indicated that certain derivatives significantly reduced inflammation, demonstrating superior efficacy compared to standard treatments, evidenced by lower IC50 values.

Cytotoxicity Assays

Further cytotoxicity assays highlighted the potential of selected derivatives as lead candidates in cancer therapy due to their significant growth inhibition effects on cancer cell lines.

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with pyrazolo[3,4-c]pyrimidine derivatives (Examples 85 and 64, –3), which exhibit higher molecular weights (~586–536 g/mol) and elevated melting points (193–306°C). These differences may arise from increased rigidity due to fused pyrazole rings .

Trifluoromethyl groups () provide stronger EWG effects, likely enhancing metabolic stability but reducing solubility .

Linker Flexibility :

- The pyrrolidin-3-yloxy linker in the target compound introduces conformational flexibility, which may improve target engagement compared to rigid chromen-4-one systems (Examples 85 and 64, –3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.